molecular formula C46H80N2 B14878952 4,4'-Dioctadecyl-2,2'-bipyridine

4,4'-Dioctadecyl-2,2'-bipyridine

Cat. No.: B14878952
M. Wt: 661.1 g/mol
InChI Key: QZDIRWTYEDSPHD-UHFFFAOYSA-N
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Description

4,4'-Dioctadecyl-2,2'-bipyridine is a symmetrically substituted derivative of 2,2'-bipyridine, featuring two octadecyl (C18H37) chains at the 4,4' positions. Its molecular formula is C40H72N2, with a molecular weight of 520.88 . The long alkyl chains confer high hydrophobicity, making it soluble in nonpolar solvents and suitable for applications requiring lipid-like behavior, such as membrane anchoring or self-assembly on hydrophobic surfaces.

Properties

Molecular Formula

C46H80N2

Molecular Weight

661.1 g/mol

IUPAC Name

4-octadecyl-2-(4-octadecylpyridin-2-yl)pyridine

InChI

InChI=1S/C46H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-37-39-47-45(41-43)46-42-44(38-40-48-46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-42H,3-36H2,1-2H3

InChI Key

QZDIRWTYEDSPHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dioctadecyl-2,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bipyridine and octadecyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2,2’-bipyridine is reacted with octadecyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for 4,4’-Dioctadecyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dioctadecyl-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridine derivatives.

Scientific Research Applications

4,4’-Dioctadecyl-2,2’-bipyridine has several scientific research applications:

    Coordination Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

    Materials Science: The compound is explored for its potential in creating self-assembled monolayers and other nanostructured materials.

    Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Dioctadecyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, catalytic, and photophysical properties, making them useful in a wide range of applications.

Comparison with Similar Compounds

Electronic Properties

  • This compound: The alkyl chains act as electron-donating groups but primarily influence solubility rather than electronic structure.
  • 4,4'-Dimethyl-2,2'-bipyridine : Methyl groups slightly enhance electron density on the bipyridine core, improving coordination to metals like Ru(II). Used in photosensitizers (e.g., Ru(dmbpy)3<sup>2+</sup>) for solar energy conversion .
  • 2,2'-Bipyridine-4,4'-dicarboxylic acid : Carboxylic acid groups enable strong anchoring to TiO2 in dye-sensitized solar cells (DSSCs). Its Ru(II) complexes (e.g., N3 dye) achieve >10% solar-to-electric efficiency .

Solubility and Self-Assembly

  • Long alkyl chains in this compound promote self-assembly into ordered monolayers on graphite or gold surfaces, a property exploited in nanotechnology .
  • In contrast, sulfonated or carboxylated derivatives (e.g., 2,2'-bipyridine-4,4'-disulphonic acid) exhibit water solubility and are used in aqueous-phase catalysis or biosensing .

Research Findings and Key Insights

Synthetic Accessibility : Alkyl-substituted bipyridines (e.g., dimethyl or dioctadecyl) are more synthetically accessible than π-conjugated variants like divinyl derivatives, which require stringent conditions for cross-coupling .

Thermal Stability : Phosphonate and carboxylate derivatives exhibit higher thermal stability (>250°C) due to strong intermolecular hydrogen bonding, whereas alkylated bipyridines decompose at lower temperatures (~150–200°C) .

Catalytic Performance : Ru(II) complexes with 4,4'-dicarboxylic acid-2,2'-bipyridine ligands outperform alkylated analogs in DSSCs due to efficient electron injection into TiO2 .

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